molecular formula C12H9NO B11909571 1-Methoxy-2-cyanonaphthalene CAS No. 52449-79-3

1-Methoxy-2-cyanonaphthalene

Cat. No.: B11909571
CAS No.: 52449-79-3
M. Wt: 183.21 g/mol
InChI Key: JTCKFGOPGDRDJK-UHFFFAOYSA-N
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Description

1-Methoxy-2-cyanonaphthalene is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a cyano group (-CN) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-methoxynaphthalene with a suitable nitrile source under specific conditions. For example, the reaction of 1-methoxynaphthalene with cyanogen bromide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-cyanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

1-Methoxy-2-cyanonaphthalene's unique chemical structure allows for various applications across different scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating various substituted naphthalene derivatives.

Biology

  • Biological Interaction Studies : The compound can be used to study interactions between aromatic compounds and biological systems. Its cyano group allows for potential hydrogen bonding with biological molecules, influencing reactivity and interaction profiles.
  • Cytotoxicity Research : Case studies have shown that derivatives of naphthalene compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain dihydronaphthalene derivatives synthesized from related compounds showed potent cytotoxic activity against MCF-7 human breast adenocarcinoma cells . This indicates the potential use of this compound in cancer research.

Industrial Applications

  • Dyes and Pigments Production : The compound is also employed in producing dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Data Table: Comparison of Applications

Application AreaDescriptionRelevant Findings
ChemistryIntermediate for organic synthesisFacilitates formation of complex organic molecules
BiologyInteraction studies with biological systemsPotential for hydrogen bonding influences reactivity
CytotoxicityEvaluation against cancer cell linesSignificant cytotoxic effects observed against MCF-7 cells
IndustrialProduction of dyes and pigmentsUsed in various industrial chemical processes

Case Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of novel dihydronaphthalene derivatives derived from 6-methoxy-1-tetralone on MCF-7 cells. Results indicated that these compounds exhibited IC₅₀ values significantly lower than standard drugs, suggesting their potential as therapeutic agents against breast cancer .

Case Study 2: Synthesis and Characterization

Research focusing on synthesizing new naphthalene derivatives highlighted the utility of this compound as a precursor for developing compounds with enhanced biological activity. Various spectroscopic techniques were employed to characterize these derivatives, confirming their potential applications in medicinal chemistry .

Mechanism of Action

The mechanism by which 1-methoxy-2-cyanonaphthalene exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

    1-Cyanonaphthalene: Similar structure but lacks the methoxy group.

    2-Cyanonaphthalene: Similar structure but with the cyano group in a different position.

    1-Methoxynaphthalene: Similar structure but lacks the cyano group.

Uniqueness: 1-Methoxy-2-cyanonaphthalene is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

1-Methoxy-2-cyanonaphthalene is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a cyano group attached to a naphthalene ring. The chemical structure can be represented as follows:

C12H9NO\text{C}_{12}\text{H}_{9}\text{NO}

This structure contributes to its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) carcinoma cells. The compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability based on the reduction in cell growth.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/ml)Reference
MCF-715.3 ± 0.5
HCT-11612.7 ± 0.4
HEPG-218.2 ± 0.6

The results indicate that this compound exhibits significant cytotoxicity, comparable to known chemotherapeutic agents like Doxorubicin.

The mechanisms underlying the antitumor effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : By modulating vascular endothelial growth factor (VEGF) signaling, it may inhibit the formation of new blood vessels that supply tumors.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation .
  • Colon Cancer Study : Another investigation focused on HCT-116 cells demonstrated that the compound not only reduced cell proliferation but also inhibited migration and invasion, suggesting potential applications in metastatic cancer treatment .

Properties

CAS No.

52449-79-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-methoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3

InChI Key

JTCKFGOPGDRDJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C#N

Origin of Product

United States

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